

Mass spectrometry fragmentation of 6,7-Dimethoxy-2-tetralone

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Compound of Interest

Compound Name: 6,7-Dimethoxy-2-tetralone

Cat. No.: B1583830

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An In-depth Technical Guide on the Mass Spectrometry Fragmentation of **6,7-Dimethoxy-2-tetralone**

Introduction

6,7-Dimethoxy-2-tetralone is a chemical compound with the molecular formula $C_{12}H_{14}O_3$. As a derivative of tetralone, it serves as a valuable intermediate in the synthesis of various biologically active molecules. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex mixtures, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of **6,7-Dimethoxy-2-tetralone**, supported by quantitative data and a proposed fragmentation mechanism.

Core Fragmentation Data

The mass spectrum of **6,7-Dimethoxy-2-tetralone** is characterized by a distinct molecular ion peak and several key fragment ions that provide structural information. The quantitative data from the mass spectrum is summarized in the table below.

m/z	Proposed Fragment Ion	Relative Intensity
206	[M] ⁺ • (Molecular Ion)	High
164	[M - C ₂ H ₂ O] ⁺ •	Base Peak
163	[M - C ₂ H ₂ O - H] ⁺ •	High

Data sourced from NIST Mass Spectrometry Data Center via PubChem.

Proposed Fragmentation Pathway

The fragmentation of **6,7-Dimethoxy-2-tetralone** under electron ionization (EI) is primarily driven by the presence of the keto functional group and the aliphatic ring structure. The proposed pathway begins with the formation of the molecular ion (m/z 206), which then undergoes a characteristic retro-Diels-Alder (RDA) type cleavage.

Caption: Fragmentation pathway of **6,7-Dimethoxy-2-tetralone**.

The primary fragmentation event is the loss of a neutral ketene molecule (CH₂=C=O, mass of 42 Da) from the molecular ion (m/z 206) to yield the base peak at m/z 164. This type of fragmentation is characteristic of cyclic ketones and proceeds through a mechanism analogous to a retro-Diels-Alder reaction.^[1] Subsequently, the fragment ion at m/z 164 can lose a hydrogen radical to form the stable ion at m/z 163. The stability of this ion is enhanced by the aromatic ring system.

Experimental Protocols

The mass spectrometry data for **6,7-Dimethoxy-2-tetralone** is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A detailed, representative methodology is provided below.

4.1 Sample Preparation A dilute solution of **6,7-Dimethoxy-2-tetralone** is prepared in a volatile organic solvent such as methanol or dichloromethane.

4.2 Gas Chromatography (GC)

- **Injector:** Split/splitless injector, typically operated at 250°C.

- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is commonly used.
- Oven Program: The column oven temperature is programmed to start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C) to ensure the elution of the analyte.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

4.3 Mass Spectrometry (MS)

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
- Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).
- Ion Source Temperature: The ion source is maintained at a high temperature (e.g., 230°C) to ensure the sample remains in the gas phase.

Conclusion

The mass spectrometry fragmentation of **6,7-Dimethoxy-2-tetralone** is well-defined and dominated by a retro-Diels-Alder type cleavage, leading to the characteristic base peak at m/z 164. The presence of the molecular ion peak at m/z 206 and the significant fragment at m/z 163 further aids in its unequivocal identification. The experimental protocol outlined provides a robust method for the analysis of this compound, making GC-MS a powerful tool for its characterization in various research and development applications.

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References

- 1. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
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